

# **Application Notes and Protocols for Studying N-myristoyltransferase Function with Zelenirstat**

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For Researchers, Scientists, and Drug Development Professionals

# Introduction to Zelenirstat

**Zelenirstat** (also known as PCLX-001) is a potent, orally active, and selective small-molecule inhibitor of human N-myristoyltransferase 1 (NMT1) and N-myristoyltransferase 2 (NMT2).[1] N-myristoylation is a crucial lipid modification where the 14-carbon saturated fatty acid, myristate, is attached to the N-terminal glycine of a wide range of cellular proteins. This modification is essential for protein localization to membranes, protein-protein interactions, and signal transduction.[2] By inhibiting NMTs, **Zelenirstat** prevents the myristoylation of numerous proteins, leading to their degradation and the disruption of critical cellular processes.[1] This unique mechanism of action makes **Zelenirstat** a valuable tool for studying NMT function and a promising therapeutic agent in oncology, particularly for hematologic malignancies such as Acute Myeloid Leukemia (AML) and B-cell lymphomas.[2][3][4]

**Zelenirstat**'s primary anti-cancer effects stem from its ability to induce apoptosis by disrupting two major cellular pathways:

- Inhibition of Pro-Survival Signaling: **Zelenirstat** leads to the degradation of non-myristoylated Src family kinases (SFKs), which are key regulators of cell growth and survival signaling pathways.[3][4]
- Disruption of Energy Metabolism: The inhibitor also impairs mitochondrial function by affecting the assembly of complex I of the electron transport chain, leading to a reduction in



oxidative phosphorylation (OXPHOS).[3]

These dual actions make **Zelenirstat** a powerful agent for inducing cancer cell death.

# **Quantitative Data**

The following tables summarize the quantitative data regarding the activity of **Zelenirstat** from various studies.

Parameter	Value	Enzyme	Reference
IC50	5 nM	NMT1	[5]
IC50	8 nM	NMT2	[5]

Table 1: In vitro inhibitory activity of **Zelenirstat** against human NMT1 and NMT2. This table shows the half-maximal inhibitory concentration (IC<sub>50</sub>) of **Zelenirstat** for the two human N-myristoyltransferase isoforms.

Cell Line	Disease Type	EC50 (μM)	Reference
Various AML cell lines	Acute Myeloid Leukemia	0.1 - 1.0	[3]
IM9	Lymphoma	>10	[5]
BL2	Lymphoma	0.01 - 0.1	[5]
DOHH2	Lymphoma	0.1 - 1	[5]

Table 2: In vitro efficacy of **Zelenirstat** in various cancer cell lines. This table presents the half-maximal effective concentration (EC<sub>50</sub>) of **Zelenirstat** required to inhibit the viability of different cancer cell lines after 96 hours of treatment.

# **Signaling Pathways and Mechanism of Action**

The following diagrams illustrate the mechanism of action of **Zelenirstat** and its impact on cellular signaling.

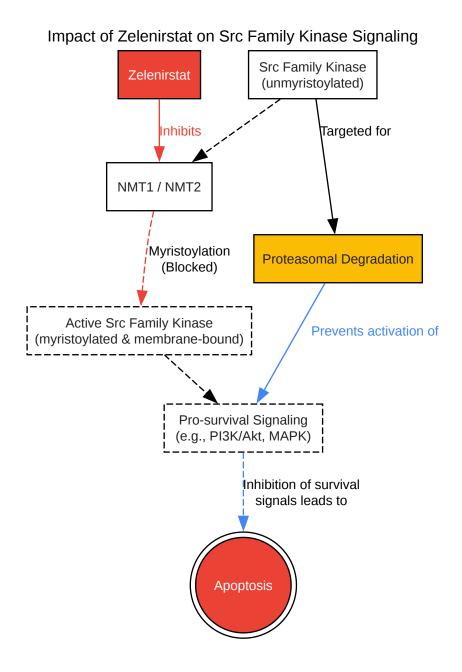


# Zelenirstat Action Zelenirstat Action Unmyristoylated Protein (e.g., SFKs, NDUFAF4) Myristoylation Myristoylated Protein Apoptosis Apoptosis

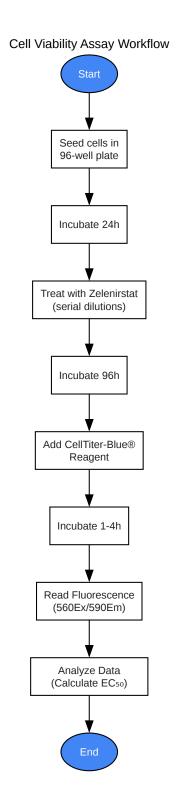
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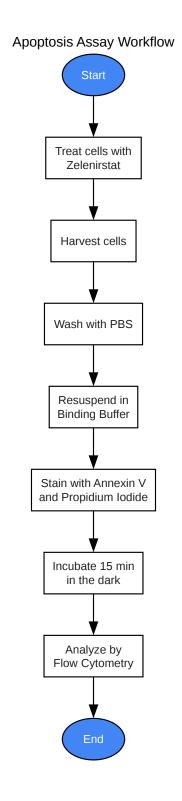
Caption: Zelenirstat inhibits NMT, leading to protein degradation and apoptosis.













# Seahorse XF Glycolytic Rate Assay Workflow Seed cells in Seahorse plate Treat with Zelenirstat (48h) Change to Seahorse medium Incubate 1h (non-CO2) Load sensor cartridge with inhibitors Run Seahorse Assay Analyze OCR and ECAR data

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# References

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